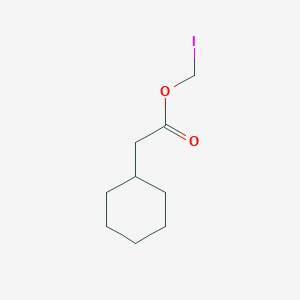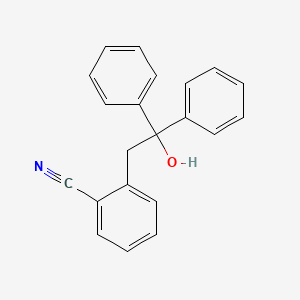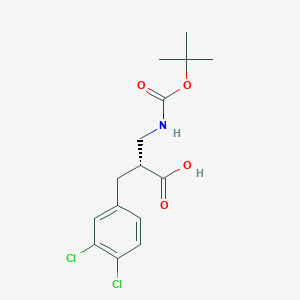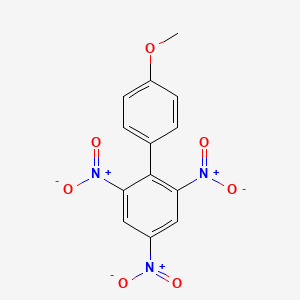
Iodomethyl 2-cyclohexylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodomethyl 2-cyclohexylacetate is an organic compound that features an iodomethyl group attached to a cyclohexylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iodomethyl 2-cyclohexylacetate typically involves the reaction of cyclohexylacetic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{Cyclohexylacetic acid} + \text{Iodomethane} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Iodomethyl 2-cyclohexylacetate can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of cyclohexylacetaldehyde or cyclohexylacetone.
Reduction: Formation of cyclohexylmethanol.
Substitution: Formation of cyclohexylacetate derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Iodomethyl 2-cyclohexylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of iodomethyl 2-cyclohexylacetate involves its reactivity with various chemical reagents. The iodomethyl group is highly reactive and can undergo nucleophilic substitution or oxidation reactions. The cyclohexylacetate moiety provides stability and can influence the compound’s overall reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Chloromethyl 2-cyclohexylacetate
- Bromomethyl 2-cyclohexylacetate
- Methyl 2-cyclohexylacetate
Uniqueness
Iodomethyl 2-cyclohexylacetate is unique due to the presence of the iodomethyl group, which is more reactive compared to chloromethyl or bromomethyl groups. This increased reactivity can make it a more versatile intermediate in organic synthesis, allowing for a broader range of chemical transformations.
Propiedades
Fórmula molecular |
C9H15IO2 |
|---|---|
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
iodomethyl 2-cyclohexylacetate |
InChI |
InChI=1S/C9H15IO2/c10-7-12-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2 |
Clave InChI |
VQQBGJDXVDMIET-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC(=O)OCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)

![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)

![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)


